molecular formula C10H8N4O5 B1232689 Fuvinazole CAS No. 22508-01-6

Fuvinazole

Cat. No.: B1232689
CAS No.: 22508-01-6
M. Wt: 264.19 g/mol
InChI Key: OOXMVRVXLWBJKF-DUXPYHPUSA-N
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Description

Fuvinazole (chemical name: trans-5-acetylamino-3-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-oxadiazole) is a nitrofuranvinyloxadiazole derivative first synthesized in the 1980s as a novel antischistosomal agent . Its development aimed to address limitations of existing therapies for Schistosoma japonicum, a parasitic infection prevalent in Asia. The compound’s structure features a nitro-furan moiety linked via a vinyl bridge to a 1,2,4-oxadiazole ring substituted with an acetylated amino group at position 4. This configuration is critical for its antiparasitic activity, as structural modifications, such as removing the vinyl bridge, drastically reduce potency .

Preclinical studies in murine models demonstrated this compound’s ability to induce schistosomulae degeneration through tegumental damage and intestinal tube dilation, with efficacy comparable to niridazole but distinct from artemether’s mechanisms . Its synthesis involves β-(5-nitro-furyl) acrylamide oxime as a starting material, enabling the generation of derivatives for structure-activity relationship (SAR) optimization .

Properties

CAS No.

22508-01-6

Molecular Formula

C10H8N4O5

Molecular Weight

264.19 g/mol

IUPAC Name

N-[3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl]acetamide

InChI

InChI=1S/C10H8N4O5/c1-6(15)11-10-12-8(13-19-10)4-2-7-3-5-9(18-7)14(16)17/h2-5H,1H3,(H,11,12,13,15)/b4-2+

InChI Key

OOXMVRVXLWBJKF-DUXPYHPUSA-N

SMILES

CC(=O)NC1=NC(=NO1)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CC(=O)NC1=NC(=NO1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC(=NO1)C=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS No.

34457-18-6

Synonyms

fuvinazole
N-(3-(2-(5-nitro-2-furyl)vinyl- 1,2,4-oxadiazol-5-yl))acetamide
NFVO
S 72055
S-72055
S72055
S72055, (E) isomer
trans-5-acetylamino-3-(2-(5-nitro-2-furyl)vinyl)- 1,2,4-oxadiazole

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Modifications and Bioactivity of this compound Analogs

Modification Site Substituent Activity Against Schistosomiasis Reference
5-Position (Oxadiazole) Acylamino/Alkylaminomethyl Active (Prophylactic)
Vinyl Bridge Removed (Desvinyl) Inactive

Comparison with Therapeutic Alternatives

This compound’s efficacy and safety were compared to artemether and niridazole in murine schistosomiasis models:

Table 2: Comparative Efficacy and Toxicity of Antischistosomal Agents

Compound Degeneration Rate (Days 8–15) Histological Effects Liver Necrosis Incidence Reference
This compound 7% → 81% Tegument swelling, intestinal tube dilation 30%
Artemether 47% → 78% Parenchymal vacuolation, lymphocyte infiltration 52%
Niridazole 12% → 80% Similar to this compound but more severe necrosis 90%
  • Mechanistic Differences :
    • Artemether : Targets schistosomulae via free radical-mediated damage, causing parenchymal tissue vacuolation .
    • Niridazole : Induces oxidative stress in parasites but correlates with high hepatotoxicity (90% necrosis) .
    • This compound : Combines nitro-furan metabolic disruption with tegumental damage, offering moderate liver toxicity (30% necrosis) .

Key Advantages and Limitations

  • Advantages :
    • The vinyl-nitro-furan-oxadiazole scaffold provides a unique mechanism distinct from artemether’s free radical action .
    • Lower hepatotoxicity compared to niridazole .
  • Limitations: Variable early-stage efficacy (7% degeneration on day 8) compared to artemether . Limited clinical data beyond preclinical models .

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